molecular formula C7H6N2O4 B1342837 2-Methyl-3-nitroisonicotinic acid CAS No. 18699-86-0

2-Methyl-3-nitroisonicotinic acid

Cat. No. B1342837
CAS RN: 18699-86-0
M. Wt: 182.13 g/mol
InChI Key: YYBWZXYDUSPFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-nitroisonicotinic acid is a chemical compound that is part of the broader family of nicotinic acids. Nicotinic acids are derivatives of pyridine with a carboxyl group (COOH) at the 3-position. The specific structure of 2-methyl-3-nitroisonicotinic acid includes a nitro group (NO2) at the 3-position and a methyl group (CH3) at the 2-position of the pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related nicotinic acid derivatives can involve various strategies, including the use of electrophiles and nucleophiles. For instance, alpha-nitro ketone intermediates have been utilized as both electrophiles and nucleophiles to synthesize substituted tetrahydrothiophene and tetrahydrofuran compounds, which are structurally related to nicotinic acid derivatives . Additionally, the synthesis of 2,3-diaminobutanoic acids, which shares some synthetic pathways with nicotinic acid derivatives, has been achieved through the nucleophilic addition of methylmagnesium bromide to protected nitrones derived from l-serine . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of 2-methyl-3-nitroisonicotinic acid.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of nicotinic acid derivatives have been extensively studied. For example, 2-(methylthio)nicotinic acid, a compound similar to 2-methyl-3-nitroisonicotinic acid, has been analyzed using DFT calculations, FT-IR, and micro-Raman spectroscopy to determine its conformation, vibrational, and electronic properties . These techniques could be applied to 2-methyl-3-nitroisonicotinic acid to gain insights into its molecular structure and behavior.

Chemical Reactions Analysis

Nicotinic acid derivatives participate in various chemical reactions, often facilitated by their functional groups. The presence of a nitro group in 2-methyl-3-nitroisonicotinic acid suggests that it could undergo reactions typical of nitro compounds, such as reduction to amines or participation in electrophilic aromatic substitution reactions. Ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium nitrate, have been designed to nitrate aromatic compounds, indicating that similar methodologies could be relevant for reactions involving 2-methyl-3-nitroisonicotinic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-3-nitroisonicotinic acid can be inferred from studies on related compounds. For instance, the crystal structures of nicotinic acid complexes have been determined, revealing the importance of hydrogen bonding in the assembly of these molecules . Such information can be valuable in predicting the solubility, melting point, and other physical properties of 2-methyl-3-nitroisonicotinic acid. Additionally, the use of DFT calculations can provide insights into the thermodynamic properties and solvent interactions of this compound .

Scientific Research Applications

Synthesis and Chemical Modification

2-Methyl-3-nitroisonicotinic acid serves as a precursor in the synthesis of various organic compounds. For instance, the oxidative amination of 3-nitropyridines with different amines in the presence of KMnO4 has been shown to produce various substituted pyridines, indicating the utility of nitropyridines (and by extension, nitroisonicotinic acids) in regioselective chemical synthesis (Bakke & Svensen, 2001). This chemical versatility underscores the potential of 2-methyl-3-nitroisonicotinic acid in facilitating diverse synthetic pathways, particularly in generating compounds with specific functional groups that are pivotal in pharmaceutical and material science research.

Analytical Chemistry Applications

In analytical chemistry, 2-methyl-3-nitroisonicotinic acid has been utilized as a subject for method development in quantitative analyses. A notable example is its determination through gas chromatography after esterification with diazomethane, showcasing the compound's relevance in developing analytical methodologies for precise quantification of nitroaromatic compounds (Xue & Nan, 2002). Such analytical techniques are crucial for monitoring purity, assessing pharmacokinetic properties, and supporting the development of nitroaromatic-based pharmaceuticals and chemicals.

Environmental and Green Chemistry

The study of 2-methyl-3-nitroisonicotinic acid and its derivatives extends into environmental science and green chemistry, particularly concerning the photolytic precursors of atmospheric compounds. Research on nitrophenols and their derivatives, which are structurally related to nitroisonicotinic acids, has revealed their role as photolytic precursors to nitrous acid, HONO, influencing tropospheric oxidation capacity and affecting atmospheric chemistry (Chen, Wenger, & Venables, 2011). This highlights the environmental impact of nitroaromatic compounds and underscores the importance of understanding their behavior and transformations in atmospheric processes.

Pharmaceutical and Bioactive Compound Synthesis

Mechanism of Action

Target of Action

The primary target of 2-Methyl-3-nitroisonicotinic acid is currently unknown. It is structurally similar to niacin, also known as vitamin b3 . Niacin is known to play a crucial role in metabolism, acting as an electron donor or acceptor in redox reactions catalyzed by various enzymes .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

All components of vitamin b3, including niacin, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Pharmacokinetics, more simply described by what the body does to drugs, are characterized by the study of the absorption, distribution, metabolism, and excretion of drugs .

Result of Action

Niacin, a structurally similar compound, is used to treat hypertriglyceridemia and pellagra . It can also be used to reduce the risk of nonfatal myocardial infarctions in patients with a history of myocardial infarction and hyperlipidemia .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be influenced by environmental factors .

properties

IUPAC Name

2-methyl-3-nitropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-6(9(12)13)5(7(10)11)2-3-8-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBWZXYDUSPFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitroisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.